ML307

Ubiquitin-Proteasome System E2 Enzyme Inhibition Biochemical Assay

Procure the first-in-class Ubc13 inhibitor ML307 for your research. This sub-micromolar (IC50 781 nM) probe directly targets Ubc13 enzymatic activity, supported by extensive SAR from 90+ compounds. With >128-fold selectivity over Caspase-3 and high aqueous solubility (>340 µM), it ensures specific, artifact-free biochemical results. Its comprehensive ADME profile, including plasma protein binding and microsomal stability data, provides a reliable foundation for advanced cellular and in vivo studies.

Molecular Formula C28H36ClN7O
Molecular Weight 522.1 g/mol
Cat. No. B15136055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML307
Molecular FormulaC28H36ClN7O
Molecular Weight522.1 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC3=C2N=CN=C3N4CCCC(C4)C(=O)NCC5CCN(CC5)CC6=CC(=CC=C6)Cl)C1
InChIInChI=1S/C28H36ClN7O/c29-23-7-3-5-21(15-23)17-34-13-9-20(10-14-34)16-30-28(37)22-6-4-11-35(18-22)26-25-27(32-19-31-26)36-12-2-1-8-24(36)33-25/h3,5,7,15,19-20,22H,1-2,4,6,8-14,16-18H2,(H,30,37)/t22-/m1/s1
InChIKeyTUGWBCJDBJHRHT-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML307 Compound Procurement Guide: First-in-Class Ubc13 Inhibitor with Validated Potency and Selectivity


ML307 is a synthetic small molecule identified as a first-in-class inhibitor of the ubiquitin-conjugating enzyme Ubc13 (UBE2N) [1]. Its discovery, documented in an NIH Molecular Libraries Program probe report, established it as a sub-micromolar inhibitor (IC50 = 781 nM) of Ubc13-Uev1A-mediated polyubiquitin chain formation, as measured by a TR-FRET biochemical assay [2]. The compound (CAS: 3058650-52-2, MW: 522.08) is characterized by extensive structure-activity relationship (SAR) elucidation involving over 90 compounds across five related scaffolds, providing a robust foundation for its development as a chemical probe [3].

Why ML307 Cannot Be Substituted by Other Ubc13-Targeting Compounds


The Ubc13 inhibitory landscape includes diverse chemotypes with distinct mechanisms, potency ranges, and selectivity profiles that preclude simple interchangeability [1]. ML307 directly inhibits Ubc13 enzymatic activity (IC50 = 781 nM), whereas other agents like C25-140 target the TRAF6-Ubc13 protein-protein interaction with lower potency (IC50 = 2.6 µM) . Natural product inhibitors like Manadosterols A and B exhibit higher biochemical potency (IC50 = 0.09-0.13 µM) but lack the comprehensive ADME and selectivity characterization available for ML307 [2]. Furthermore, ML307's extensive SAR optimization (90+ compounds, 5 scaffolds) provides a level of chemical tractability and validated off-target profiling (>128-fold selectivity over Caspase-3 and Bfl-1) that is not consistently documented for alternative Ubc13 inhibitors [3]. These divergent properties mean that substitution could result in altered potency, off-target effects, or uncharacterized physiochemical behavior.

Quantitative Evidence for ML307 Differentiation: Potency, Selectivity, and ADME Benchmarks


Potency Differentiation: ML307 vs. TRAF6-Ubc13 PPI Inhibitor C25-140

ML307 demonstrates 3.3-fold greater potency in direct Ubc13 enzymatic inhibition compared to the TRAF6-Ubc13 protein-protein interaction inhibitor C25-140 [1]. The differential mechanism and potency have direct implications for cellular and in vivo efficacy, as direct enzyme inhibition versus PPI disruption may yield distinct pharmacological outcomes .

Ubiquitin-Proteasome System E2 Enzyme Inhibition Biochemical Assay Drug Discovery

Selectivity Benchmark: ML307 Demonstrates >128-Fold Window Over Caspase-3 and Bfl-1

ML307 exhibits >128-fold selectivity against Caspase-3, a general cysteine protease, confirming it is not a promiscuous cysteine protease inhibitor [1]. Additionally, it shows no inhibitory activity in a TR-FRET assay for Bfl-1, an out-of-class target, ruling out assay interference artifacts [2]. This level of selectivity profiling is not uniformly documented for alternative Ubc13 inhibitors, providing confidence in its target engagement specificity [3].

Selectivity Profiling Off-Target Activity Cysteine Protease TR-FRET Artifact

Aqueous Solubility Advantage: ML307 Exhibits High Solubility (>340 µM) Across Physiological pH Range

ML307 demonstrates high aqueous solubility across a physiologically relevant pH range, with measured values of 348 µM at pH 5.0, 351 µM at pH 6.2, and 373 µM at pH 7.4 in pION's buffer [1]. In 1× PBS (pH 7.4), solubility was 352 µM (199.9 µg/mL) [2]. These values significantly exceed typical thresholds for poor solubility (<10 µM) and facilitate in vitro and in vivo formulation without the need for complex solubilization strategies [3]. Such detailed solubility profiling is often lacking for alternative Ubc13 inhibitors, making ML307 a preferred choice for reproducible experimental conditions [4].

ADME Properties Solubility Formulation Physiochemical Characterization

In Vitro ADME Profile: Comprehensive Characterization of Stability and Protein Binding

ML307's in vitro ADME properties have been systematically profiled, providing critical data for experimental design and interpretation [1]. The compound exhibits high plasma protein binding in humans (99.66% at 1 µM, 98.65% at 10 µM) and mice (95.73% at 1 µM, 91.51% at 10 µM) [2]. It demonstrates excellent plasma stability (95.51% remaining after 3 hours in human plasma; 96.30% in mouse plasma) and good buffer stability (80.51% remaining after 48 hours in PBS, 100% in 1:1 PBS:ACN) [3]. Hepatic microsomal stability is low (0.14% remaining after 1 hour in human microsomes; 0.13% in mouse microsomes), indicating rapid metabolism, a crucial consideration for in vivo study design [4]. This comprehensive ADME dataset enables informed decision-making regarding assay conditions and animal models, a level of characterization not universally available for alternative Ubc13 inhibitors [5].

ADME Plasma Stability Microsomal Stability Plasma Protein Binding

ML307 Application Scenarios: Leveraging Potency, Selectivity, and ADME Data for Research Success


Biochemical Mechanism-of-Action Studies Requiring Direct Ubc13 Enzyme Inhibition

ML307 is optimally suited for in vitro biochemical studies aiming to dissect Ubc13's enzymatic role in ubiquitin chain formation. Its validated IC50 of 781 nM and >128-fold selectivity over Caspase-3 ensure that observed effects are attributable to specific Ubc13 inhibition rather than general cysteine protease activity [1]. The compound's high aqueous solubility (>340 µM) facilitates precise dosing in aqueous buffers without the confounding effects of organic solvents [2]. Researchers can confidently use ML307 in TR-FRET-based polyubiquitination assays to interrogate Ubc13-Uev1A function, as the probe was optimized and validated in this exact context [3].

Cellular Pathway Analysis in Inflammation and Immunology Models

Given Ubc13's role in NF-κB signaling and immune regulation, ML307 is a valuable tool for cellular studies investigating inflammatory pathways. Its documented selectivity profile mitigates the risk of off-target effects that could confound pathway analysis [1]. The extensive ADME characterization, including high plasma protein binding (human: 99.66% at 1 µM) and rapid microsomal turnover (0.14% remaining after 1 hour in human microsomes), informs appropriate concentration ranges and incubation times for cellular assays [2]. For example, researchers should account for high protein binding when calculating free drug concentrations and consider short-term treatments to minimize metabolic depletion [3].

In Vivo Proof-of-Concept Studies with Informed Pharmacokinetic Expectations

ML307's comprehensive ADME profile provides a critical foundation for designing in vivo studies in immunomodulation or inflammation models [1]. The compound's high solubility supports formulation for intraperitoneal or intravenous administration, while the documented species-specific plasma protein binding (mouse: 95.73% at 1 µM) and plasma stability (96.30% remaining after 3 hours) guide dose selection and sampling schedules [2]. Importantly, the low microsomal stability (mouse: 0.13% remaining after 1 hour) indicates that ML307 will undergo rapid hepatic clearance, suggesting that continuous infusion or frequent dosing may be necessary to maintain target engagement [3]. This level of detail enables researchers to design PK/PD studies with realistic expectations and interpret efficacy outcomes accurately [4].

Chemical Probe Optimization and Structure-Activity Relationship (SAR) Studies

ML307's development involved the synthesis and screening of over 90 compounds across five distinct scaffolds, establishing a rich SAR landscape [1]. Researchers engaged in medicinal chemistry or probe optimization can leverage this existing SAR knowledge to design analogs with improved metabolic stability or altered selectivity profiles [2]. The compound serves as a well-characterized starting point for further optimization, with clear structure-activity relationships documented for potency, selectivity, and ADME properties [3]. Procurement of ML307 thus provides not only a validated chemical probe but also a foundation for iterative medicinal chemistry efforts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.